



Chiral HPLC Separation of Sofosbuvir and Its Diastereomers: Application Notes and Protocols

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Introduction

Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of Hepatitis C. It is a phosphoramidate prodrug that is metabolized to its active uridine triphosphate form. The synthesis of Sofosbuvir results in the formation of two diastereomers, known as SP- and RP-isomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, a robust analytical method for the separation and quantification of these diastereomers is essential for quality control and research purposes. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of Sofosbuvir and its diastereomers.

Data Presentation

The following tables summarize the chromatographic conditions and expected performance parameters for the chiral separation of Sofosbuvir diastereomers.

Table 1: Chromatographic Conditions



Parameter	Recommended Conditions	
Column	Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase	
Mobile Phase	n-Hexane / Ethanol (80:20, v/v)	
Flow Rate	1.0 mL/min	
Column Temperature	25°C	
Detection Wavelength	260 nm	
Injection Volume	10 μL	
Sample Diluent	Mobile Phase	

Table 2: System Suitability and Performance

Parameter	Acceptance Criteria	Expected Result
Resolution (Rs)	≥ 1.5	> 2.0
Tailing Factor (T)	0.8 - 1.5	~1.2
Theoretical Plates (N)	≥ 2000	> 3000
Retention Time (RT) of SP-isomer	Report	~ 8 min
Retention Time (RT) of RP-isomer	Report	~ 10 min

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of Sofosbuvir and its diastereomers.

Materials and Reagents

• Sofosbuvir reference standard (mixture of diastereomers)



- n-Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Methanol (HPLC grade)
- Isopropyl Alcohol (IPA) (HPLC grade)
- · Deionized water

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiralpak® AS-H column (250 x 4.6 mm, 5 μm)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Ultrasonic bath

Preparation of Mobile Phase

- Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 80:20 (v/v).
- For a 1000 mL mobile phase, accurately measure 800 mL of n-Hexane and 200 mL of Ethanol.
- Mix thoroughly and degas the solution using an ultrasonic bath for 15 minutes or by vacuum filtration.

Preparation of Standard Solution

 Accurately weigh about 10 mg of the Sofosbuvir reference standard (diastereomeric mixture) and transfer it to a 10 mL volumetric flask.



- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
- Further dilute the stock solution with the mobile phase to a final concentration of about 100 μg/mL for analysis.

Preparation of Sample Solution

- For drug substance analysis, prepare the sample solution in the same manner as the standard solution.
- For drug product analysis, an appropriate extraction procedure should be developed and validated to ensure complete recovery of Sofosbuvir from the matrix.

Chromatographic Procedure

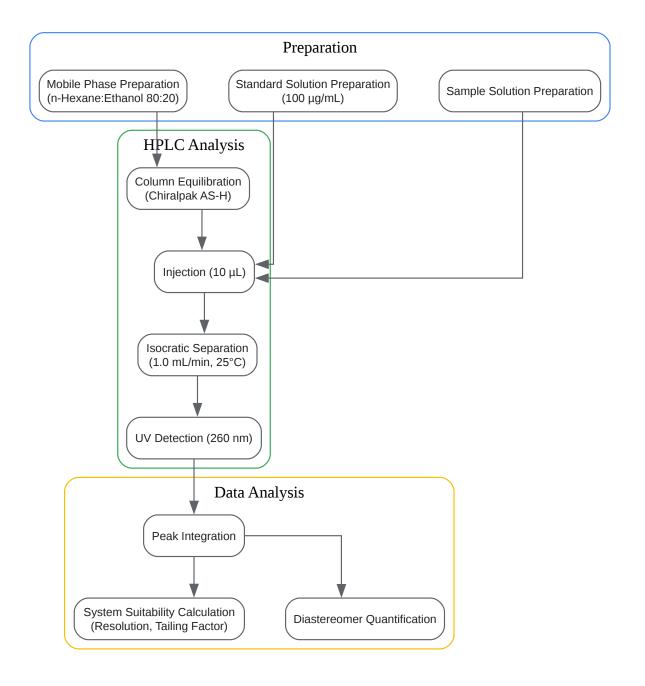
- Equilibrate the Chiralpak® AS-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Set the column temperature to 25°C and the UV detection wavelength to 260 nm.
- Inject 10 μL of the blank (mobile phase), followed by the standard solution, and then the sample solutions.
- Record the chromatograms and integrate the peaks corresponding to the SP- and RPisomers of Sofosbuvir.

Data Analysis

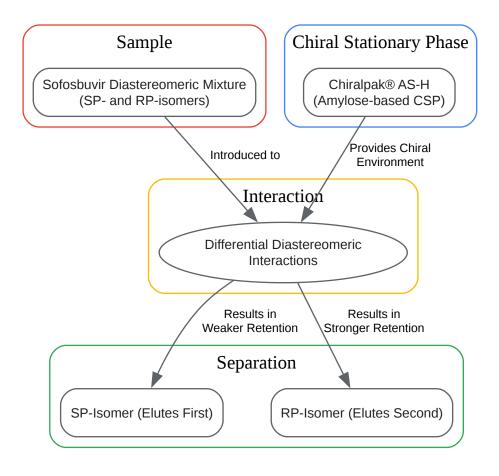
- Identify the peaks for the SP- and RP-isomers based on their retention times.
- Calculate the resolution between the two diastereomer peaks.
- Determine the percentage of each diastereomer in the sample using the peak areas.

Visualizations Experimental Workflow









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 To cite this document: BenchChem. [Chiral HPLC Separation of Sofosbuvir and Its Diastereomers: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560559#chiral-hplc-separation-of-sofosbuvir-and-its-diastereomers]

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